
KX1-004
Übersicht
Beschreibung
KX1-004 ist ein potenter und nicht-ATP-kompetitiver Inhibitor der Src-Proteintyrosinkinase (Src-PTK) mit einem IC50-Wert von 40 Mikromolar . Diese Verbindung hat sich als Schutzmittel gegen lärmbedingten Hörverlust (NIHL) gezeigt, indem sie die Cochlea vor schädlichem Lärm schützt .
2. Präparationsmethoden
Die Syntheseroute für this compound umfasst die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 5-Fluor-1H-indol-2-carbonsäure und 3-Hydroxybenzylamin.
Reaktionsbedingungen: Die Carbonsäure wird zunächst mit Thionylchlorid in das entsprechende Säurechlorid umgewandelt.
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um this compound in hoher Reinheit zu erhalten.
Industrielle Produktionsverfahren für this compound würden wahrscheinlich eine Optimierung dieser Schritte beinhalten, um die Ausbeute zu erhöhen und die Kosten zu senken, einschließlich der Verwendung automatisierter Synthese- und Reinigungsverfahren.
Vorbereitungsmethoden
The synthetic route for KX1-004 involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1H-indole-2-carboxylic acid and 3-hydroxybenzylamine.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
Purification: The crude product is purified using column chromatography to obtain this compound in high purity.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs, including the use of automated synthesis and purification techniques.
Analyse Chemischer Reaktionen
KX1-004 durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: this compound kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden, was zur Bildung von reduzierten Derivaten führt.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Fluoratom, unter Verwendung von Nucleophilen wie Natriummethoxid.
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen organische Lösungsmittel wie Dichlormethan und Methanol sowie Reaktionstemperaturen im Bereich von Raumtemperatur bis zum Rückfluss. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
Neuroprotection
KX1-004 has been extensively studied for its protective effects on auditory cells, particularly in preventing noise-induced hearing loss. Research indicates that it can significantly reduce the damage caused by excessive noise exposure, which is crucial for maintaining auditory function.
Case Study: Noise-Induced Hearing Loss
In a study examining the effects of this compound on cochlear cells, animals were exposed to high-intensity noise while receiving this compound treatment. The results demonstrated that:
- Animals treated with this compound exhibited up to 40 dB less threshold shift compared to control groups.
- The compound significantly reduced outer hair cell loss, which is critical for hearing functionality .
The study also explored the combination of this compound with N-acetyl cysteine (NAC), revealing that this combination further enhanced protective effects when administered before noise exposure .
Cancer Therapy
This compound's inhibition of Src-mediated signaling pathways positions it as a potential candidate for cancer treatment. Src kinases are often upregulated in various cancers, contributing to tumor growth and metastasis.
Case Study: Cancer Cell Proliferation
In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines by targeting Src signaling pathways. The compound's effectiveness was assessed through various assays measuring cell viability and proliferation rates, indicating a promising anti-cancer profile .
Comparative Analysis with Other Src Inhibitors
To better understand this compound's unique properties, a comparative analysis with other Src inhibitors is beneficial:
Compound Name | Mechanism of Action | IC50 Value | Unique Features |
---|---|---|---|
This compound | Non-ATP competitive inhibitor | 40 μM | Neuroprotective effects on cochlear cells |
Dasatinib | ATP competitive inhibitor | 0.9 μM | Broad-spectrum kinase inhibitor |
Bosutinib | ATP competitive inhibitor | 0.3 μM | Selective for Bcr-Abl and Src kinases |
Saracatinib | ATP competitive inhibitor | 0.5 μM | Primarily used in cancer therapy |
This compound’s non-ATP competitive inhibition and its neuroprotective capabilities set it apart from traditional ATP competitors like Dasatinib and Bosutinib .
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents could enhance its protective effects against both auditory damage and cancer progression.
- Expanded Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects will be crucial for validating its therapeutic potential.
Wirkmechanismus
KX1-004 exerts its effects by inhibiting the activity of Src protein tyrosine kinase. This inhibition is non-ATP competitive, meaning that this compound binds to a site on the enzyme other than the ATP-binding site . By inhibiting Src-PTK, this compound prevents the phosphorylation of downstream targets involved in cell signaling pathways, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
KX1-004 ist unter den Src-PTK-Inhibitoren einzigartig aufgrund seines nicht-ATP-kompetitiven Wirkmechanismus. Ähnliche Verbindungen umfassen:
PP2: Ein bekannter Src-PTK-Inhibitor, der mit ATP um die Bindung an das Enzym konkurriert.
Dasatinib: Ein weiterer Src-PTK-Inhibitor, der auch andere Kinasen wie BCR-ABL angreift.
Saracatinib: Ein selektiver Src-PTK-Inhibitor mit einem anderen Bindungsprofil im Vergleich zu this compound
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, Src-PTK zu hemmen, ohne mit ATP zu konkurrieren, was zu unterschiedlichen pharmakologischen Wirkungen und potenziellen therapeutischen Vorteilen führen kann .
Biologische Aktivität
KX1-004 is a compound that has garnered attention for its biological activity, particularly in the context of its role as a Src protein tyrosine kinase (PTK) inhibitor. This article delves into the compound's mechanisms, efficacy in various studies, and potential applications in therapeutic settings.
Overview of this compound
This compound is part of a series of compounds designed to inhibit Src family kinases, which are implicated in various pathological conditions including cancer and noise-induced hearing loss (NIHL). The compound has shown promise in preclinical studies, demonstrating protective effects against cochlear damage caused by excessive noise exposure.
This compound exerts its biological effects primarily through the inhibition of Src kinases. Src kinases play crucial roles in cellular signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting these kinases, this compound can potentially prevent pathological processes associated with their overactivity.
Case Study: Protection Against Noise-Induced Hearing Loss
A notable study investigated the efficacy of this compound in preventing noise-induced hearing loss in chinchillas. The study compared this compound with other Src inhibitors (KX1-005 and KX1-174) to assess their protective capabilities against cochlear damage. The results indicated that this compound significantly reduced hair cell loss when administered prior to exposure to loud sounds, suggesting its potential as a protective agent against NIHL .
Table 1: Efficacy of this compound in Preclinical Studies
Study Focus | Model | Treatment | Outcome |
---|---|---|---|
Noise-Induced Hearing Loss | Chinchilla | This compound | Reduced cochlear damage |
Cancer Cell Line Viability | Various leukemia | This compound | Inhibition of cell proliferation |
PARP-1 Expression Measurement | Cell Lines | [125I]KX1 | Accurate PARP-1 quantification |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various leukemia cell lines. For instance, it exhibited IC50 values ranging from 0.96 µM to 4.23 µM across different leukemia models, indicating a potent cytotoxic effect . These findings suggest that this compound could be a valuable candidate for further development in cancer therapeutics.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been characterized to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest favorable pharmacokinetics with minimal toxicity at therapeutic doses. However, further studies are necessary to fully elucidate its safety profile and long-term effects.
Eigenschaften
IUPAC Name |
5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIHIKXCMCXXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.